![molecular formula C10H17NO2 B1167711 Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate CAS No. 105786-35-4](/img/structure/B1167711.png)

Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate” is a type of organic compound that contains an ethyl ester functional group and an amine functional group. It also features a bicyclic heptane structure, which is a seven-membered ring structure. This type of structure is found in many natural products and pharmaceuticals .

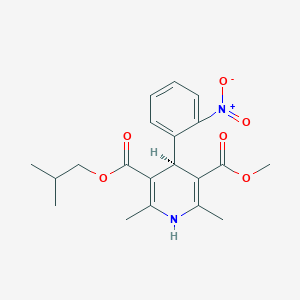

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic heptane ring, an ethyl ester functional group, and an amine functional group. The stereochemistry is specified by the (1S,2R,3S,4R) notation, which indicates the configuration of the four stereocenters in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amine and ester functional groups. Amines can participate in a variety of reactions, including nucleophilic substitutions and eliminations. Esters can undergo reactions like hydrolysis, reduction, and Claisen condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amine could make the compound basic, and the ester could make it somewhat polar. The bicyclic structure could also influence properties like boiling point and stability .Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenes containing exactly two rings, which are fused together . The molecular formula of this compound is C7H11NO3 .

Synthesis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Applications in Drug Discovery

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 . Therefore, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

4. Applications in Asymmetric Synthesis and Catalysis The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could involve exploring its potential uses. For example, it could be studied for its potential as a pharmaceutical or as a building block for synthesizing other compounds. Further studies could also explore its physical and chemical properties in more detail .

properties

IUPAC Name |

ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8+,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFSCXLBNDAFP-KDXUFGMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C2)C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.